5-fluoro-2,1-benzoxazole-3-carboxylic acid
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Overview
Description
5-fluoro-2,1-benzoxazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a fluorine atom at the 5th position, a benzoxazole ring, and a carboxylic acid group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2,1-benzoxazole-3-carboxylic acid typically involves the condensation of 2-aminophenol with a fluorinated carboxylic acid derivative. One common method includes the reaction of 2-aminophenol with 5-fluoro-2-nitrobenzoic acid under acidic conditions, followed by cyclization to form the benzoxazole ring . The reaction conditions often involve the use of a catalyst such as titanium tetraisopropoxide and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2,1-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
5-fluoro-2,1-benzoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 5-fluoro-2,1-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like apurinic/apyrimidinic endonuclease 1 (APE1), which is involved in DNA repair processes. By inhibiting APE1, the compound can induce DNA damage in cancer cells, leading to cell death . Additionally, its fluorine atom enhances its binding affinity to certain biological targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1,2-benzoxazole-3-carboxylic acid
- 2-fluoro-1,3-benzoxazole-4-carboxylic acid
- 6-fluoro-2,1-benzoxazole-3-carboxylic acid
Uniqueness
5-fluoro-2,1-benzoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5th position enhances its reactivity and binding affinity to biological targets, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
1521006-67-6 |
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Molecular Formula |
C8H4FNO3 |
Molecular Weight |
181.12 g/mol |
IUPAC Name |
5-fluoro-2,1-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(8(11)12)13-10-6/h1-3H,(H,11,12) |
InChI Key |
BXHFIVFIUDOTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NOC(=C2C=C1F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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